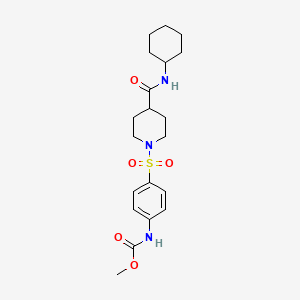
Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, such as CHC, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .
Molecular Structure Analysis
The molecular structure of CHC is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Aplicaciones Científicas De Investigación
Anticancer Properties
CHC derivatives exhibit promising anticancer activity. Researchers have explored their effects on various cancer types, both in vitro and in vivo. These compounds may interfere with cancer cell proliferation and metastasis .
Antimicrobial Applications
CHC derivatives have demonstrated antimicrobial properties. They could potentially be used in the development of novel antibiotics or antimicrobial agents. Further studies are needed to explore their efficacy against specific pathogens .
Analgesic Potential
Preliminary investigations suggest that CHC derivatives might possess analgesic properties. Understanding their mechanisms of action and optimizing their structure could lead to effective pain management options .
Anti-Inflammatory Effects
CHC compounds may modulate inflammatory pathways. Researchers have observed anti-inflammatory activity, which could be relevant for conditions such as arthritis or other inflammatory disorders .
Antipsychotic Applications
Although more research is needed, CHC derivatives have shown potential as antipsychotic agents. Their impact on neurotransmitter systems warrants further investigation .
Cardiovascular Applications
CHC derivatives may have implications in cardiovascular health. Their effects on blood pressure regulation and coagulation pathways are areas of interest .
Mecanismo De Acción
The mechanism of action of piperidine derivatives, such as CHC, is not fully understood and is an active area of research . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Direcciones Futuras
Piperidine derivatives, such as CHC, are a significant area of research in the pharmaceutical industry . Future directions may include further exploration of the synthesis methods, understanding the mechanism of action, and investigating the potential applications of these compounds in various therapeutic areas .
Propiedades
IUPAC Name |
methyl N-[4-[4-(cyclohexylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-28-20(25)22-17-7-9-18(10-8-17)29(26,27)23-13-11-15(12-14-23)19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBKCGPFEJCEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-(cyclohexylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Ethyl-methyl-oxo-lambda6-sulfanylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2628647.png)
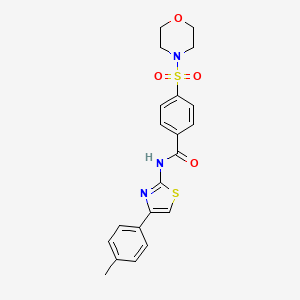
![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)
![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)
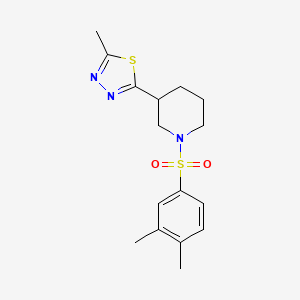
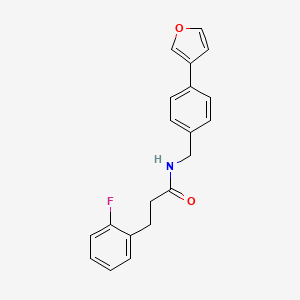

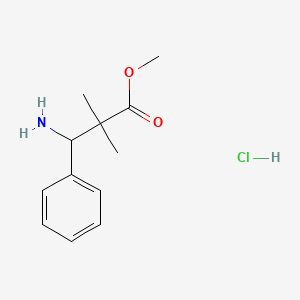
![2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2628661.png)
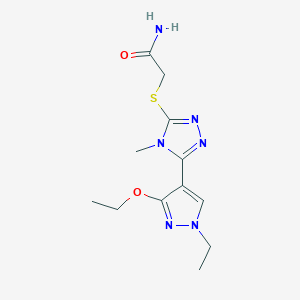
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2628668.png)